Biotin-16-dCTP: An In-depth Technical Guide for Non-Radioactive Nucleic Acid Labeling
Biotin-16-dCTP: An In-depth Technical Guide for Non-Radioactive Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Biotin-16-dCTP, a modified deoxycytidine triphosphate used for the non-radioactive labeling of DNA. It details the core principles of its application, provides structured data for experimental design, and offers detailed protocols for various enzymatic labeling methods.
Core Concepts
Biotin-16-dCTP is a critical reagent in molecular biology for generating biotin-labeled DNA probes. This analog of deoxycytidine triphosphate (dCTP) has a biotin (B1667282) molecule attached to the C5 position of the pyrimidine (B1678525) ring via a 16-atom spacer arm.[1][2] This linker arm is crucial as it minimizes steric hindrance, allowing for efficient incorporation of the modified nucleotide into a growing DNA strand by various DNA polymerases.[1][2]
The principle of its use lies in the high-affinity and specific interaction between biotin and streptavidin (or avidin).[3][4] Once the biotinylated probe is hybridized to its target nucleic acid sequence, it can be detected using streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase (HRP), alkaline phosphatase (AP)) or a fluorophore.[2] This indirect detection method offers a safe and versatile alternative to radioactive labeling.[5]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₁N₈O₁₇P₃S (free acid) | [1] |
| Molecular Weight | 944.78 g/mol (free acid) | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Concentration | 1.0 mM - 1.1 mM solution | [1] |
| pH | 7.5 ± 0.5 | [1] |
| Storage | -20°C | [1] |
| Shelf Life | 12 months from date of delivery | [1] |
Enzymatic Incorporation and Efficiency
Biotin-16-dCTP can be enzymatically incorporated into DNA by a variety of DNA polymerases in place of the natural dCTP.[1] Taq DNA polymerase, in particular, demonstrates a higher tolerance for Biotin-16-dCTP compared to its uridine (B1682114) counterpart, Biotin-16-dUTP.[3][6]
| Nucleotide Analog | Maximum Substitution without Significant Yield Decrease | Notes | Reference |
| Biotin-16-dCTP | ~90% | Taq DNA polymerase incorporates with greater efficiency. | [3][6] |
| Biotin-16-dUTP | ~75% | Yield decreases quickly above 75% substitution. | [3][6] |
For PCR applications, a 50% substitution of dCTP with Biotin-16-dCTP is often recommended as a starting point to achieve an optimal balance between labeling efficiency and PCR product yield.[2] However, individual optimization is encouraged for specific applications.[2]
Experimental Workflows and Detection Principles
The following diagrams illustrate the general workflows for common DNA labeling techniques using Biotin-16-dCTP and the subsequent detection steps.
General workflow from labeling to signal detection.
Workflow for PCR-based labeling.
Workflow for nick translation labeling.
Workflow for random primed labeling.
Experimental Protocols
The following are detailed methodologies for common Biotin-16-dCTP labeling techniques. Note that optimal conditions may vary depending on the specific template and application, and further optimization may be required.
PCR Labeling
This method allows for the simultaneous amplification and biotinylation of a specific DNA sequence.
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase and corresponding 10x PCR buffer
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
Biotin-16-dCTP (1 mM solution)
-
Nuclease-free water
Protocol:
-
Prepare the dNTP/Biotin-16-dCTP Mix:
-
For a final concentration of 200 µM for each dNTP, with a 50% substitution of dCTP with Biotin-16-dCTP, combine:
-
dATP (10 mM): 1 µL
-
dGTP (10 mM): 1 µL
-
dTTP (10 mM): 1 µL
-
dCTP (10 mM): 0.5 µL
-
Biotin-16-dCTP (1 mM): 5 µL
-
Nuclease-free water: to a final volume that allows for easy pipetting into the PCR reaction.
-
-
-
Set up the PCR reaction (50 µL total volume):
-
10x PCR Buffer: 5 µL
-
dNTP/Biotin-16-dCTP mix (as prepared above): appropriate volume for 200 µM final concentration of each nucleotide
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10-100 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Perform PCR using standard cycling conditions:
-
Initial denaturation: 95°C for 2-5 minutes
-
25-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final extension: 72°C for 5-10 minutes
-
-
Analyze the product:
-
Run a small aliquot (5 µL) on an agarose (B213101) gel to confirm the size and yield of the biotinylated PCR product. A slight band shift compared to an unlabeled control may be visible.
-
-
Purify the probe:
-
Use a PCR purification kit or ethanol (B145695) precipitation to remove unincorporated nucleotides.
-
Nick Translation
This method introduces nicks into a double-stranded DNA template, and DNA Polymerase I synthesizes a new strand, incorporating Biotin-16-dCTP.
Materials:
-
Double-stranded DNA (1 µg)
-
10x Nick Translation Buffer
-
DNase I
-
DNA Polymerase I
-
dNTP mix (0.5 mM each of dATP, dGTP, dTTP)
-
Biotin-16-dCTP (0.5 mM)
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
Protocol:
-
Prepare the reaction mix on ice (50 µL total volume):
-
10x Nick Translation Buffer: 5 µL
-
dNTP mix (without dCTP): 1 µL
-
Biotin-16-dCTP (0.5 mM): 1 µL
-
DNA Template (1 µg): X µL
-
DNase I (diluted): Y µL (concentration to be optimized for desired probe size)
-
DNA Polymerase I (10 U/µL): 1 µL
-
Nuclease-free water: to 50 µL
-
-
Incubate the reaction:
-
Incubate at 15°C for 60-120 minutes. The incubation time can be adjusted to control the size of the labeled fragments (typically 200-500 bp).
-
-
Stop the reaction:
-
Add 5 µL of 0.5 M EDTA, pH 8.0.
-
Heat to 65°C for 10 minutes to inactivate the enzymes.
-
-
Analyze and purify:
-
Check the size of the labeled fragments on an agarose gel.
-
Purify the biotinylated probe using a spin column or ethanol precipitation.
-
Random Primed Labeling
This technique is used to label DNA by annealing random primers to a denatured template, followed by extension with Klenow Fragment in the presence of Biotin-16-dCTP.
Materials:
-
Linear DNA template (25-100 ng)
-
Random hexamer or heptamer primers (5x)
-
10x dNTP/Biotin-16-dCTP labeling mix (1 mM dATP, 1 mM dGTP, 1 mM dTTP, 0.65 mM dCTP, 0.35 mM Biotin-16-dCTP)
-
Klenow Fragment (exo-)
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
Protocol:
-
Prepare the DNA template:
-
In a microfuge tube, add 25-100 ng of linear DNA and bring the volume to ~24 µL with nuclease-free water.
-
-
Denature the DNA:
-
Add 10 µL of 5x random primers.
-
Boil for 5 minutes, then immediately chill on ice for 5 minutes.
-
-
Set up the labeling reaction on ice:
-
To the denatured DNA/primer mix, add:
-
10x dNTP/Biotin-16-dCTP labeling mix: 5 µL
-
Klenow Fragment (5 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
-
Incubate:
-
Mix gently and incubate at 37°C for 60 minutes.
-
-
Stop the reaction:
-
Add 5 µL of 0.5 M EDTA, pH 8.0.
-
-
Purify the probe:
-
Purify using a spin column or ethanol precipitation to remove unincorporated nucleotides.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | Inefficient enzymatic incorporation | Optimize the ratio of Biotin-16-dCTP to dCTP. Ensure the polymerase used is not a high-fidelity enzyme with proofreading activity that might remove the modified nucleotide.[7] |
| Degraded enzyme or reagents | Use fresh enzymes and ensure proper storage of all reagents at -20°C. | |
| Poor quality DNA template | Use purified DNA template free of inhibitors like EDTA or residual ethanol. | |
| Reduced yield of PCR product | High concentration of Biotin-16-dCTP | Decrease the substitution percentage of Biotin-16-dCTP. Start with a 1:2 or 1:3 ratio of Biotin-16-dCTP to dCTP and optimize.[7] |
| Probe size is too large or too small (Nick Translation) | Incorrect DNase I concentration or incubation time | Titrate the amount of DNase I and/or adjust the incubation time at 15°C. Check fragment size on a gel. |
| No signal in downstream application (e.g., Southern blot, ISH) | Insufficient probe labeling | Verify labeling efficiency with a dot blot assay before proceeding with hybridization. |
| Inefficient hybridization | Optimize hybridization temperature, time, and buffer conditions. | |
| Issues with detection reagents | Ensure streptavidin-conjugates and substrates are active and not expired. | |
| High background | Non-specific binding of the probe | Include blocking agents (e.g., sheared salmon sperm DNA) in the prehybridization and hybridization buffers. |
| Non-specific binding of streptavidin | Use a blocking buffer (e.g., BSA or non-fat dry milk) before adding the streptavidin conjugate. |
References
- 1. glpbio.com [glpbio.com]
- 2. Biotin-16-dCTP, Biotin-labeled Cytidines - Jena Bioscience [jenabioscience.com]
- 3. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 4. neb.com [neb.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
